(5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-yl)methanol is a heterocyclic compound that features a unique structure combining pyrrole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-yl)methanol typically involves the reaction of pyrrole derivatives with thiazole precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution reactions could produce various functionalized derivatives.
Scientific Research Applications
(5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of (5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one: This compound shares a similar core structure but differs in its functional groups and biological activities.
Thiazole Derivatives: These compounds have a thiazole ring and exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
(5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-yl)methanol is unique due to its combined pyrrole and thiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H8N2OS |
---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazol-2-ylmethanol |
InChI |
InChI=1S/C6H8N2OS/c9-3-6-8-4-1-7-2-5(4)10-6/h7,9H,1-3H2 |
InChI Key |
ZVYRHHZOUDHERY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)SC(=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.